molecular formula C11H16ClN3 B1465420 6-chloro-N-cycloheptylpyrimidin-4-amine CAS No. 1250796-50-9

6-chloro-N-cycloheptylpyrimidin-4-amine

Cat. No. B1465420
CAS RN: 1250796-50-9
M. Wt: 225.72 g/mol
InChI Key: SHEUTLDMUBFEKW-UHFFFAOYSA-N
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Description

“6-chloro-N-cycloheptylpyrimidin-4-amine” is a chemical compound with the molecular formula C11H16ClN3 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “6-chloro-N-cycloheptylpyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cycloheptyl group and an amine group . The chlorine atom is attached to the 6th position of the pyrimidine ring .


Physical And Chemical Properties Analysis

“6-chloro-N-cycloheptylpyrimidin-4-amine” is a solid substance . Its molecular weight is 225.72 g/mol.

Scientific Research Applications

Crystal Structure Analysis

Research into the crystal and molecular structures of related pyrimidinyl compounds has shown that conformational differences in these compounds lead to the formation of multiple molecules within their respective structures. These structures often feature layers stabilized by hydrogen-bonding interactions (Odell, McCluskey, Failes, & Tiekink, 2007).

Amination Reactions

Studies have explored the amination reactions of halogenopyrimidines, like 6-chloro-N-cycloheptylpyrimidin-4-amine, with potassium amide in liquid ammonia. These reactions yield various aminopyrimidine derivatives, influenced by factors such as choice of halogen and accessibility of specific positions in the pyrimidine nucleus (Rasmussen & Plas, 2010).

Molecular Docking and Synthesis

Significant research has been conducted on the synthesis and molecular docking of pyrimidine derivatives. These studies focus on their potential biological activities, such as antihypertensive effects. Advanced techniques like DFT, FT-IR, FT-Raman, and NMR are utilized to analyze the molecular structure and predict biological activities (Aayisha et al., 2019).

Regioselectivity in Chemical Reactions

Regioselective displacement reactions involving halogenopyrimidines have been a subject of interest. These studies provide insights into the formation of specific aminopyrimidine products, influenced by the molecular structure of the reactants (Doulah et al., 2014).

Antihypertensive Activity

Research has been conducted on derivatives of pyrido[2,3-d]pyrimidin-7-amine, similar to 6-chloro-N-cycloheptylpyrimidin-4-amine, for their antihypertensive activity. These compounds have been evaluated for their potential to lower blood pressure in hypertensive models (Bennett et al., 1981).

properties

IUPAC Name

6-chloro-N-cycloheptylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c12-10-7-11(14-8-13-10)15-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEUTLDMUBFEKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC2=CC(=NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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